7-chloro-2-(3-pyridinyl)quinoxaline

Antitubercular Antimycobacterial Quinoxaline scaffold

7-Chloro-2-(3-pyridinyl)quinoxaline (MW: 241.67 g/mol; C13H8ClN3) is a heterocyclic small molecule featuring a quinoxaline core with a chlorine atom at position 7 and a 3-pyridinyl substituent at position This specific substitution pattern places it within the broader class of pyridinylquinoxalines, a scaffold extensively studied as a pharmacophore for kinase inhibition and other biological activities. As a building block, it serves as a critical starting material for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) through further functionalization of the quinoxaline core.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
Cat. No. B4068154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-(3-pyridinyl)quinoxaline
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C13H8ClN3/c14-10-3-4-11-12(6-10)17-13(8-16-11)9-2-1-5-15-7-9/h1-8H
InChIKeyDFOJBSCGZXOFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(3-pyridinyl)quinoxaline: Key Physicochemical and Structural Properties for Procurement


7-Chloro-2-(3-pyridinyl)quinoxaline (MW: 241.67 g/mol; C13H8ClN3) is a heterocyclic small molecule featuring a quinoxaline core with a chlorine atom at position 7 and a 3-pyridinyl substituent at position 2. This specific substitution pattern places it within the broader class of pyridinylquinoxalines, a scaffold extensively studied as a pharmacophore for kinase inhibition and other biological activities [1]. As a building block, it serves as a critical starting material for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) through further functionalization of the quinoxaline core .

Why 7-Chloro-2-(3-pyridinyl)quinoxaline Cannot Be Simply Replaced by Other Quinoxaline Analogs


The precise substitution pattern on the quinoxaline core is a critical determinant of biological activity. Class-level evidence from p38α MAP kinase inhibitor programs shows that modifications at positions 6 and 7 of the heterocyclic core can result in a loss of inhibitory activity, demonstrating that the position of substituents is not interchangeable [1]. Additionally, antimycobacterial SAR studies indicate that the 7-chloro moiety specifically contributes to improved MIC values compared to other substitution patterns on the quinoxaline ring [2]. The 3-pyridinyl attachment at position 2, rather than the 4-pyridinyl variant used in common kinase inhibitor pharmacophores, provides a distinct hinge-binding geometry that alters target selectivity profiles. These findings indicate that both the identity and position of substituents must be carefully preserved to maintain a desired biological or pharmacological profile, making simple substitution with a positional isomer or des-chloro analog a high-risk decision for research continuity.

Quantitative Comparative Evidence for 7-Chloro-2-(3-pyridinyl)quinoxaline vs. Closest Analogs


The 7-Chloro Substituent Contributes to Enhanced Antimycobacterial Activity vs. Other Quinoxaline Substitution Patterns

In a head-to-head comparison of a hydrazone series of quinoxaline derivatives, the compound containing the 7-chloroquinoxaline moiety (1f) demonstrated the most potent antimycobacterial activity, with an MIC of 72.72 µM [1]. This was superior to other heteroaromatic nuclei tested in the same study, including ortho-pyridine (MIC = 87.32 µM) and meta-pyridine derivatives which were inactive [1]. The study concluded that the number of nitrogen and chlorine atoms in the radical moiety plays a crucial role in anti-tuberculosis activity [1]. This provides a class-level inference that retaining the 7-chloro substitution on the quinoxaline core is critical for maintaining antimycobacterial potency.

Antitubercular Antimycobacterial Quinoxaline scaffold SAR

Pyridinylquinoxaline Scaffold Validated as a Potent p38α MAP Kinase Inhibitor Pharmacophore

The pyridinylquinoxaline scaffold is a validated pharmacophore for p38α MAP kinase inhibition. In a medicinal chemistry optimization study, pyridinylquinoxaline compound 6f demonstrated an IC50 of 81 nM against p38α MAP kinase [1]. This potency is in the double-digit nanomolar range, comparable to the prototypical pyridinylimidazole inhibitor SB203580 [1]. The pyridine nitrogen is essential for forming a hydrogen bond with the backbone NH of Met109 in the kinase hinge region, a critical interaction for target engagement [1]. The specific substitution pattern of the quinoxaline core, including substituents at positions 6 and 7, was found to significantly modulate inhibitory activity, with certain modifications leading to a complete loss of activity [1].

Kinase inhibition p38 MAPK Inflammation ATP-competitive

Positional Isomerism Profoundly Alters Biological Profile: 2-(3-Pyridinyl) vs. 2-(4-Pyridinyl) Quinoxaline Geometry

The established p38α MAP kinase inhibitor pharmacophore relies on a 4-pyridinyl group to accept a hydrogen bond from Met109 in the kinase hinge region [1]. The 3-pyridinyl isomer present in 7-chloro-2-(3-pyridinyl)quinoxaline presents the pyridine nitrogen in a different spatial orientation, which is predicted to alter hinge-binding geometry and may confer selectivity against different kinases or enable binding to alternative targets [2]. This structural distinction is critical: in a related study on TXA2 synthetase inhibitors, the patent literature specifically claims both 3-pyridinyl and 4-pyridinyl quinoxaline variants as distinct embodiments with differing pharmacological properties [2]. The des-chloro analog, 2-(3-pyridinyl)quinoxaline (CAS 40353-43-3), lacks the 7-chloro group entirely, which eliminates both a hydrophobic interaction site and a potential halogen-bonding donor, two features increasingly recognized as important for target binding affinity.

Hinge-binding Kinase selectivity Pyridinyl isomer Pharmacophore geometry

The 7-Chloroquinoxaline Core is a Validated Antitumor Pharmacophore in XK469, Now in Clinical Development

The 7-chloroquinoxaline core is a critical structural feature of XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid), a quinoxaline antitumor agent that advanced to Phase I clinical trials (NSC 698215) [1]. XK469 acts as a topoisomerase IIβ poison and was identified as one of the most highly and broadly active antitumor agents evaluated in the discovering laboratories [1]. SAR studies on XK469 analogs demonstrated that replacement of the quinoxaline core with quinazoline, 1,2,4-benzotriazine, or quinoline ring systems resulted in significant alterations to the antitumor activity profile [2]. While XK469 bears a phenoxypropionic acid chain at position 2 rather than a pyridinyl group, the shared 7-chloroquinoxaline core provides a strong class-level precedent that this substructure is compatible with potent, translationally relevant biological activity.

Antitumor Topoisomerase II XK469 Quinoxaline Clinical candidate

Synthetic Accessibility via Condensation of 4-Chloro-1,2-phenylenediamine and (3-Pyridinyl)glyoxal

The primary retrosynthetic disconnection of 7-chloro-2-(3-pyridinyl)quinoxaline leads to two commercially available building blocks: 4-chloro-1,2-phenylenediamine and (3-pyridinyl)glyoxal . This straightforward condensation approach is consistent with the general synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds, a well-established reaction that can be conducted under microwave irradiation for rapid access [1]. In contrast, the synthesis of XK469 requires additional steps including O-alkylation with a phenoxypropionic acid moiety. The positionally isomeric 2-chloro-3-(2-pyridinyl)quinoxaline (CAS 7755-94-4) requires a different synthetic route involving a chloroquinoxaline intermediate.

Synthesis Building block Retrosynthesis Quinoxaline condensation

Optimal Application Scenarios for Procuring 7-Chloro-2-(3-pyridinyl)quinoxaline


Kinase Inhibitor Lead Generation with Alternative Hinge-Binding Geometry

Researchers seeking to develop kinase inhibitors with selectivity profiles distinct from those of 4-pyridinyl-based pharmacophores should consider this compound as a starting scaffold. The 3-pyridinyl group offers an alternative hinge-binding geometry compared to the 4-pyridinyl group found in the validated p38α MAP kinase inhibitors 6f (IC50 = 81 nM) and SB203580 [1]. The 7-chloro substituent provides an additional vector for hydrophobic or halogen-bonding interactions with the target protein, which can be exploited to improve potency and selectivity in hit-to-lead optimization campaigns.

Antimycobacterial Drug Discovery Leveraging the 7-Chloroquinoxaline Pharmacophore

Given the demonstrated superiority of 7-chloroquinoxaline derivatives over other heteroaromatic nuclei in anti-tuberculosis assays (MIC = 72.72 µM for the 7-chloroquinoxaline hydrazone vs. inactive meta-pyridine analog) [1], this compound serves as a privileged building block for the synthesis of novel antimycobacterial agents. The 2-(3-pyridinyl) substituent provides an additional site for target engagement or solubility modulation, distinguishing it from other 7-chloroquinoxaline building blocks that lack this feature. Medicinal chemistry teams focused on MDR-TB and XDR-TB can use this scaffold to generate focused libraries for screening.

Synthesis of 7-Chloroquinoxaline-Based Antitumor Agents via Late-Stage Functionalization

The 7-chloroquinoxaline core is a clinically validated antitumor pharmacophore, as evidenced by the Phase I candidate XK469 (NSC 698215) [1]. While XK469 features a phenoxypropionic acid chain at position 2, 7-chloro-2-(3-pyridinyl)quinoxaline presents a pyridinyl group at this position, offering a chemically distinct handle for further derivatization. Researchers developing novel topoisomerase II poisons or exploring the SAR around the XK469 chemotype can use this compound to probe the effect of replacing the phenoxypropionic acid chain with a heteroaryl group, potentially leading to analogs with improved pharmacokinetic properties.

TxA2 Synthetase Inhibitor Development with Pyridinylquinoxaline Scaffolds

The patent literature (EP 0104727 B1) specifically claims both 3-pyridinyl and 4-pyridinyl quinoxaline derivatives as thromboxane A2 synthetase inhibitors, representing useful pharmacological agents for cardiovascular and inflammatory indications [1]. The 7-chloro substitution may further modulate potency, selectivity, or physicochemical properties relative to the unsubstituted analogs disclosed in the patent. This compound is therefore directly relevant for research programs targeting the TXA2 pathway, where subtle changes to the quinoxaline substitution pattern can significantly impact biological activity.

Quote Request

Request a Quote for 7-chloro-2-(3-pyridinyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.